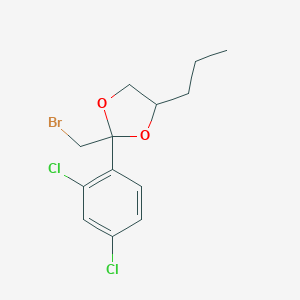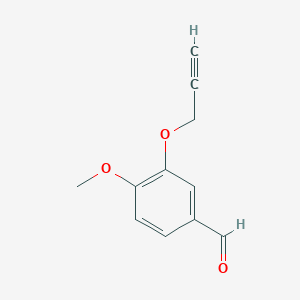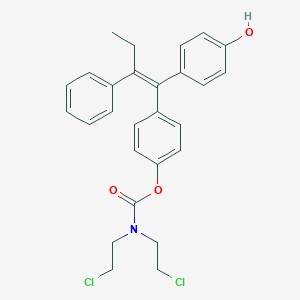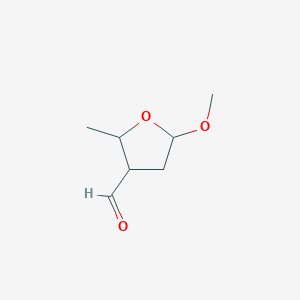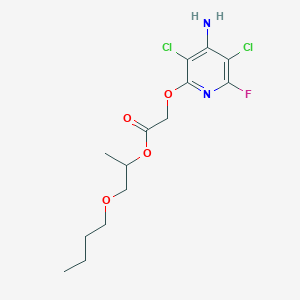
氟草烟·丁酯
描述
Fluroxypyr-butometyl is a synthetic herbicide belonging to the pyridyloxycarboxylic acid class. It is widely used in agriculture to control broad-leaved weeds in crops such as wheat, barley, corn, and rice. The compound is known for its rapid effectiveness and low cost, making it a popular choice among farmers .
科学研究应用
Fluroxypyr-butometyl has a wide range of scientific research applications:
作用机制
Target of Action
Fluroxypyr-butometyl, also known as Fluroxypyr-meptyl (FLUME), is a heterocyclic herbicide . It is primarily targeted at broad-leaved weeds in wheat, corn, and rice fields . The compound acts on these targets by inhibiting their growth, especially the growth of root systems .
Mode of Action
Fluroxypyr-butometyl is an auxin-mimicking herbicide . It interacts with its targets by mimicking the action of auxin, a plant hormone that regulates growth. This interaction results in the inhibition of the target plant’s growth .
Biochemical Pathways
The biochemical pathways affected by Fluroxypyr-butometyl involve the uptake, translocation, accumulation, and metabolism of the compound in the target organisms . The compound is absorbed via the roots of the target plants and is then translocated upward . Only a small proportion of the compound is translocated and accumulated in the shoots . The compound undergoes multiple metabolic reactions in the target organisms, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .
Pharmacokinetics
The pharmacokinetics of Fluroxypyr-butometyl involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is absorbed via the roots of the target plants and is then distributed throughout the plant, with a greater accumulation in the roots than in the shoots . The compound is metabolized through multiple reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation
Result of Action
The action of Fluroxypyr-butometyl results in the inhibition of the growth of the target plants . Specifically, the accumulation of the compound in the target plants inhibits their growth and activates their defense system against oxidative stress . This leads to an increase in the activity of antioxidant and detoxifying enzymes .
Action Environment
The action, efficacy, and stability of Fluroxypyr-butometyl are influenced by various environmental factors . Factors such as temperature, moisture, soil type, and soil microbes can affect the rate of the compound’s dissipation . Moreover, the presence of dissolved organic matter derived from sludge and straw can increase the degradation of the compound .
生化分析
Biochemical Properties
Fluroxypyr-butometyl interacts with various enzymes, proteins, and other biomolecules. It undergoes multiple metabolic reactions in rice seedlings, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . The nature of these interactions involves the activation of the defense system against oxidative stress, with an increase in the activity of antioxidant and detoxifying enzymes .
Cellular Effects
Fluroxypyr-butometyl has significant effects on various types of cells and cellular processes. It inhibits the growth of rice seedlings and activates their defense system against oxidative stress . This influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluroxypyr-butometyl exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is absorbed via roots and translocated upward, accumulating in rice shoots .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Fluroxypyr-butometyl change. It has been observed that only a small proportion of Fluroxypyr-butometyl is translocated upward and accumulated in rice shoots following absorption via roots . The distribution and enrichment ability of Fluroxypyr-butometyl in rice seedlings were greater in roots than in shoots .
Metabolic Pathways
Fluroxypyr-butometyl is involved in several metabolic pathways. It undergoes multiple metabolic reactions in rice seedlings, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .
Transport and Distribution
Fluroxypyr-butometyl is transported and distributed within cells and tissues. It is absorbed via roots and translocated upward, accumulating in rice shoots . The distribution and enrichment ability of Fluroxypyr-butometyl in rice seedlings were greater in roots than in shoots .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluroxypyr-butometyl typically begins with pentachloropyridine, which reacts with potassium fluoride in an aprotic dipolar solvent to yield 3,5-dichloro-2,3,6-trifluoropyridine. This intermediate is then subjected to ammonation followed by hydrolysis to produce potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate .
Industrial Production Methods: In industrial settings, the production of Fluroxypyr-butometyl involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets agricultural standards .
化学反应分析
Types of Reactions: Fluroxypyr-butometyl undergoes various chemical reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . These reactions are essential for its metabolism and degradation in the environment.
Common Reagents and Conditions: The reactions typically involve reagents such as potassium fluoride, ammonium hydroxide, and various organic solvents. The conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed: The major products formed from these reactions include various metabolites that are less toxic and more environmentally friendly than the parent compound .
相似化合物的比较
- Aminopyralid
- Clopyralid
- Picloram
- Triclopyr
Comparison: Fluroxypyr-butometyl is unique in its rapid effectiveness and low cost compared to other similar compounds. While aminopyralid, clopyralid, picloram, and triclopyr also act as synthetic auxins, Fluroxypyr-butometyl’s specific chemical structure allows for more efficient uptake and translocation within the plant, making it particularly effective against a wide range of broad-leaved weeds .
属性
IUPAC Name |
1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2FN2O4/c1-3-4-5-21-6-8(2)23-9(20)7-22-14-11(16)12(18)10(15)13(17)19-14/h8H,3-7H2,1-2H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFARSBUEBZZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870025 | |
| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154486-27-8 | |
| Record name | Fluroxypyr-butometyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154486-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluroxypyr-butometyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154486278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]-, 2-butoxy-1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROXYPYR-BUTOMETYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81857HQJ9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


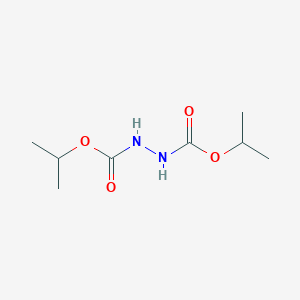
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
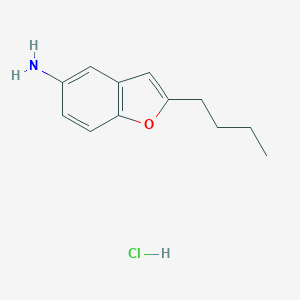

![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
